molecular formula C11H11NOS B1643186 4-Cyano-4-(thien-2-yl)cyclohexanone

4-Cyano-4-(thien-2-yl)cyclohexanone

Cat. No. B1643186
M. Wt: 205.28 g/mol
InChI Key: ALRLCKXXSWRJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-4-(thien-2-yl)cyclohexanone is a useful research compound. Its molecular formula is C11H11NOS and its molecular weight is 205.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyano-4-(thien-2-yl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-4-(thien-2-yl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Cyano-4-(thien-2-yl)cyclohexanone

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

4-oxo-1-thiophen-2-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H11NOS/c12-8-11(10-2-1-7-14-10)5-3-9(13)4-6-11/h1-2,7H,3-6H2

InChI Key

ALRLCKXXSWRJQO-UHFFFAOYSA-N

SMILES

C1CC(CCC1=O)(C#N)C2=CC=CS2

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 8.0 g. (0.0304 mole) of 4-(2-thienyl)-4-cyano-2-carbomethoxycyclohexanone in 200 ml. acetic acid and 100 ml. 10% aqueous sulfuric acid is heated on the steam bath with mechanical stirring for 24 hours. The mixture is then allowed to cool, diluted with water and extracted thoroughly with benzene. The organic layer is washed in turn with water, aqueous sodium bicarbonate and brine and taken to dryness. The residual solid is recrystallized from methylene chloride:Skellysolve B to afford 4.10 g. (66% yield) of 4-(2-thienyl)-4-cyanocyclohexanone, m.p. 117.5°-119° C.
Name
4-(2-thienyl)-4-cyano-2-carbomethoxycyclohexanone
Quantity
0.0304 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Conc. HCl (60 ml) was added to ethyl 5-cyano-2-oxo-5-(thiophen-2-yl)cyclohexanecarboxylate (12 g) in acetic acid (120 ml). The reaction mixture was refluxed for 3 hours (110° C.-120° C.). The mixture was cooled to 0° C. and adjusted with 2N NaOH-solution (200 ml) until it was neutral (pH ˜7).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
ethyl 5-cyano-2-oxo-5-(thiophen-2-yl)cyclohexanecarboxylate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.